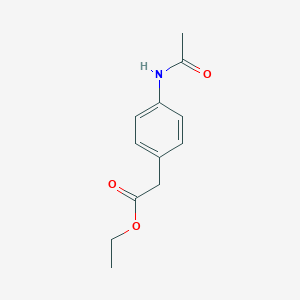![molecular formula C22H23IN2O2 B079919 Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) CAS No. 14934-37-3](/img/structure/B79919.png)
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is a derivative of benzoxazole, a heterocyclic organic compound. It is a yellowish powder that is commonly used in scientific research applications due to its unique properties.
作用机制
The mechanism of action of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is not fully understood. However, it is believed to work by binding to specific biological molecules, such as proteins and nucleic acids, and causing them to fluoresce. This fluorescence can then be detected and used to study various biological processes.
生化和生理效应
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) has been shown to have minimal biochemical and physiological effects. It is not known to be toxic or harmful to cells or organisms at the concentrations used in scientific research.
实验室实验的优点和局限性
One of the main advantages of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is its high sensitivity and specificity for detecting various biological molecules. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is its relatively high cost, which may limit its use in some research settings.
未来方向
There are several future directions for the use of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) in scientific research. One potential application is in the development of new diagnostic tools for detecting various diseases, including cancer and infectious diseases. Another potential direction is in the development of new therapies for treating cancer and other diseases using photodynamic therapy. Finally, benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) could be used in the development of new imaging techniques for studying various biological processes in living cells and organisms.
Conclusion
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is a unique compound that has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of various biological molecules and as a photosensitizer for photodynamic therapy. While its mechanism of action is not fully understood, it is believed to work by binding to specific biological molecules and causing them to fluoresce. Despite its high cost, benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) has several advantages for use in scientific research, including its high sensitivity and specificity. There are also several future directions for the use of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) in the development of new diagnostic tools, therapies, and imaging techniques.
合成方法
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) can be synthesized through a multi-step process. The first step involves the synthesis of 3-ethyl-2-(3H)-benzoxazolone, which is then reacted with 2,3-dimethylbutadiene to form 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1).
科学研究应用
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of various biological molecules, including proteins, nucleic acids, and lipids. It can also be used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
属性
CAS 编号 |
14934-37-3 |
|---|---|
产品名称 |
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) |
分子式 |
C22H23IN2O2 |
分子量 |
347.4 g/mol |
IUPAC 名称 |
3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C22H23N2O2.HI/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
SQLIGCYCXRHPLT-UHFFFAOYSA-N |
手性 SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C(=C\C3=[N+](C4=CC=CC=C4O3)CC)\C.[I-] |
SMILES |
CCN1C2=CC=CC=C2OC1=CC(=CC3=[N+](C4=CC=CC=C4O3)CC)C.[I-] |
规范 SMILES |
CCN1C2=CC=CC=C2OC1=CC(=CC3=[N+](C4=CC=CC=C4O3)CC)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



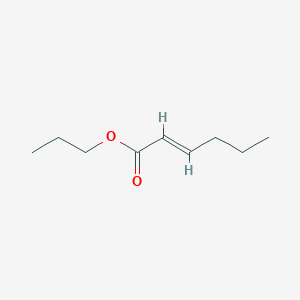
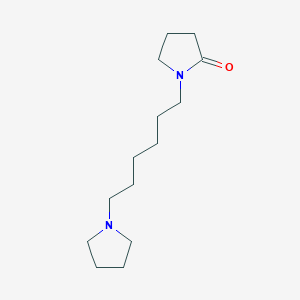
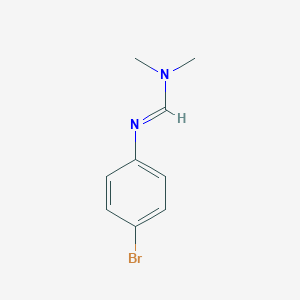
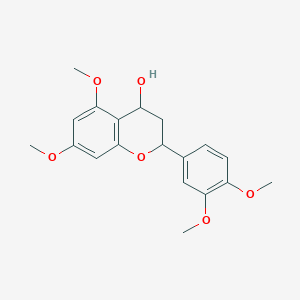
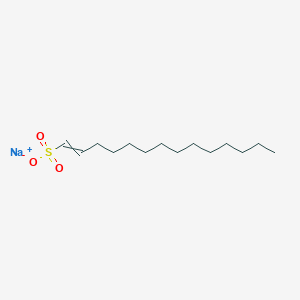
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)
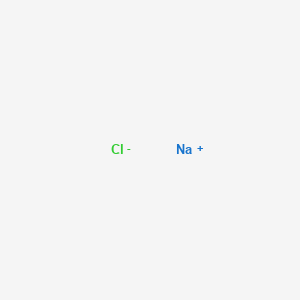
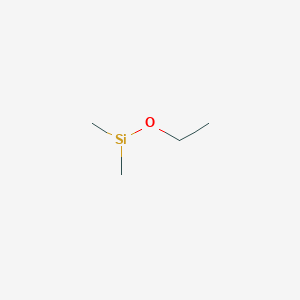
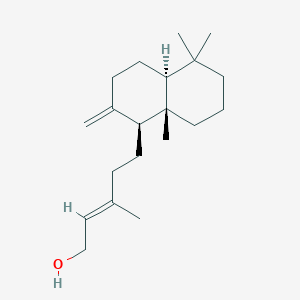
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)

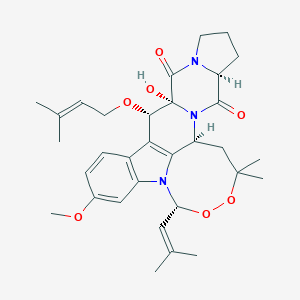
![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)
